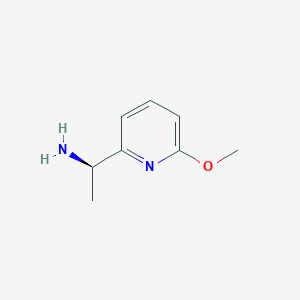

(R)-1-(6-Methoxypyridin-2-yl)ethanamine

Description

Significance of Enantiomerically Pure Amine Compounds in Asymmetric Synthesis

The synthesis of molecules as single enantiomers, or enantiomerically pure compounds, is of paramount importance, especially in the pharmaceutical industry. Different enantiomers of a chiral drug can exhibit vastly different biological activities, with one providing a therapeutic effect while the other might be inactive or even harmful. Enantiomerically pure amines are fundamental building blocks in the construction of these complex chiral molecules. evitachem.com They are widely used as chiral auxiliaries, resolving agents, and, most notably, as chiral ligands for metal-catalyzed asymmetric reactions, which enable the selective synthesis of one enantiomer over the other.

Overview of Pyridyl-Substituted Ethanamines as Chiral Scaffolds

Pyridyl-substituted ethanamines are a prominent family of chiral scaffolds. The general structure, featuring a pyridine (B92270) ring attached to an ethylamine (B1201723) backbone with a stereocenter, allows for modular design and tuning of steric and electronic properties. These compounds have been successfully employed as ligands in a range of asymmetric catalytic reactions, including hydrogenation, alkylation, and various carbon-carbon bond-forming reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.

Research Context of (R)-1-(6-Methoxypyridin-2-yl)ethanamine within Advanced Organic Chemistry

This compound is a specific example of a chiral pyridyl-substituted ethanamine that serves as a valuable intermediate in advanced organic synthesis. evitachem.com Its structure is characterized by an (R)-configured stereocenter at the carbon adjacent to the amino group and a methoxy (B1213986) substituent on the pyridine ring. This methoxy group can influence the electronic properties of the pyridine ring, potentially modulating its coordinating ability and reactivity.

While extensive literature exists for the broader class of chiral pyridyl amines, this compound is primarily recognized as a specialized building block. It is utilized in medicinal chemistry for the synthesis of more complex molecules with potential pharmacological activity, particularly in neuroscience research where related structures are investigated for their effects on neurotransmitter systems. evitachem.com

The synthesis of this compound can be achieved through various methods, often involving the enantioselective reduction of the corresponding ketone or the stereospecific substitution of a suitable precursor. A general and effective method for producing chiral 1-(pyridin-2-yl)ethanamines involves the reaction of a pyridine-2-carboxaldehyde with a chiral sulfinamide, followed by the addition of a Grignard reagent and subsequent deprotection. youtube.com This approach allows for the creation of the desired (R) or (S) enantiomer with high stereoselectivity. youtube.com Another established route involves the stereospecific substitution of an optically pure 1-(pyridinyl)ethyl methanesulfonate (B1217627) with an amine, which proceeds with an inversion of the configuration.

In the broader context of advanced organic synthesis, methoxypyridines are also employed as "masked" pyridones. This strategy is useful in the total synthesis of complex natural products, such as certain alkaloids. The methoxy group can be carried through multiple synthetic steps before being cleaved in a final stage to reveal a pyridone moiety.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(6-methoxypyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-8(10-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMOEOWCGIQVCO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 6 Methoxypyridin 2 Yl Ethanamine and Its Stereoisomers

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional chemical reactions to construct complex molecules. This strategy is particularly effective for producing optically active amines. libretexts.org A typical chemoenzymatic route may involve an enzyme-catalyzed key step to establish stereochemistry, followed or preceded by conventional chemical transformations.

An efficient chemoenzymatic pathway to chiral pyridinic ethanamines starts from the corresponding ketone. libretexts.org The strategy can involve a highly enantioselective enzymatic reduction of the ketone to a chiral alcohol, which is then converted to the target amine. Alternatively, an enzymatic reaction may be used at a different stage of the synthesis. For example, a lipase-catalyzed kinetic resolution of a racemic intermediate can provide an enantiomerically pure building block for subsequent chemical steps. elsevierpure.com The synthesis of (R)-selegiline, for instance, has been achieved in two steps using an imine reductase for the key stereoselective reductive amination, followed by a chemical methylation step. rsc.org This highlights the power of combining biocatalysis and organic synthesis to create efficient and highly selective routes to enantiopure amines. rsc.org

Classical Resolution Techniques for Enantiopurification

Classical resolution is a foundational and widely practiced method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. onyxipca.comlibretexts.org

The process for resolving racemic 1-(6-Methoxypyridin-2-yl)ethanamine would involve the following steps:

Diastereomer Formation: The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org This acid-base reaction produces two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

Separation: Because diastereomers have different physical properties, they can be separated by fractional crystallization. wikipedia.orglibretexts.org One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. libretexts.org

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure free amine. wikipedia.orglibretexts.org

The efficiency of this method depends on the choice of resolving agent and solvent system, which often requires empirical screening to find conditions that provide good separation and yield. onyxipca.com While this method necessarily discards at least 50% of the starting material unless the unwanted enantiomer can be racemized and recycled, it remains a robust and valuable technique, especially for large-scale production. wikipedia.orgrsc.org

Chiral Ligand and Catalyst Development Incorporating the R 1 6 Methoxypyridin 2 Yl Ethanamine Scaffold

Design and Synthesis of Novel Chiral Ligands Derived from the Compound

The structure of (R)-1-(6-methoxypyridin-2-yl)ethanamine, featuring a primary amine and a pyridyl nitrogen, presents a versatile platform for the development of more complex chiral ligands. The primary amine group is readily derivatized, allowing for the construction of various ligand classes.

Nitrogen-Based Chiral Ligands (e.g., Diamines, Imine Derivatives)

The primary amine of this compound is a key functional group for creating sophisticated nitrogen-based ligands. One of the most common transformations is the condensation with aldehydes or ketones to form Schiff base (imine) ligands. acs.orgsigmaaldrich.commdpi.com These Schiff bases can act as bidentate or multidentate ligands for various transition metals. acs.orgsigmaaldrich.com The imine nitrogen and the pyridyl nitrogen can coordinate to a metal center, creating a chiral environment for asymmetric catalysis. acs.orgresearchgate.net

Furthermore, the chiral amine can be incorporated into diamine structures. Chiral vicinal diamines are highly effective ligands in numerous asymmetric syntheses. synthesiswithcatalysts.com Synthetic strategies to produce new diamine ligands often involve the functionalization of a parent chiral amine, highlighting the potential for this compound to serve as a starting point for a library of such ligands. synthesiswithcatalysts.comdurham.ac.uknih.gov

Multidentate Ligand Architectures for Transition Metal Complexation

Expanding on simple bidentate designs, the this compound scaffold can be elaborated into multidentate ligand architectures. By reacting the primary amine with molecules containing additional donor sites (e.g., phosphino (B1201336) groups, hydroxyls, or other heterocycles), ligands with three (tridentate) or more coordinating atoms can be synthesized. These multidentate ligands form highly stable complexes with transition metals, which is crucial for effective catalysis. researchgate.netmdpi.com The defined stereochemistry of the starting amine is translated into the ligand framework, creating a well-defined chiral pocket around the metal center, which is essential for inducing high enantioselectivity in catalytic reactions. researchgate.net

Application in Asymmetric Catalysis

The principal documented application of the this compound scaffold is not as a precursor to other ligands, but as the direct product of asymmetric catalysis, specifically in reductive amination and transfer hydrogenation reactions.

Ligands in Enantioselective Transfer Hydrogenation

This compound is synthesized with high enantioselectivity via the asymmetric transfer hydrogenation of the corresponding ketone, 2-acetyl-6-methoxypyridine (B1282506). acs.orgnih.gov This transformation is a key example of direct asymmetric reductive amination (DARA), where a ketone is converted directly to a chiral primary amine. acs.orgresearchgate.net

In a notable study, a ruthenium-based catalyst, Ru(OAc)₂{(S)-binap}, was found to be highly effective for this reaction. acs.orgnih.gov Using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and hydrogen gas as the reductant, the reaction proceeds with excellent conversion and enantioselectivity. acs.orgacs.org The study highlighted that the presence of a substituent at the 6-position of the pyridine (B92270) ring was crucial for the catalyst's high performance. acs.org

Chiral Catalysts for Asymmetric C-C and C-Heteroatom Bond Formations

While the this compound scaffold is theoretically suitable for creating ligands for C-C and C-heteroatom bond-forming reactions, specific applications in this area are not widely documented. Chiral ligands are instrumental in reactions like asymmetric allylic alkylation, Diels-Alder reactions, and various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds with high stereocontrol. nih.govresearchgate.netguiryresearchgroup.com Ligands derived from chiral amines and their metal complexes have shown success in these areas; however, examples specifically utilizing derivatives of this compound are not prominent in the reviewed literature.

Utility in Chiral Catalyst Systems for Reductive Amination

The synthesis of this compound is a prime example of the utility of chiral catalysts in direct asymmetric reductive amination (DARA). acs.orgnih.gov This process is of significant industrial and pharmaceutical importance as it provides a direct route to valuable chiral primary amines from readily available ketones. acs.orgresearchgate.net

Research has demonstrated that the DARA of 2-acetyl-6-methoxypyridine using a commercially available Ru(OAc)₂{(S)-binap} catalyst provides the target amine with high yield and enantiomeric excess. acs.orgnih.gov The reaction conditions were optimized, identifying tetrahydrofuran (B95107) (THF) as the ideal solvent and ammonium trifluoroacetate as the most effective nitrogen source under a relatively low hydrogen pressure of 0.8 MPa. acs.orgacs.org The results show that this catalytic system is highly sensitive to the substrate, with 6-substituted 2-acetylpyridines showing excellent reactivity, while unsubstituted analogues failed to react. acs.org

Research Findings: Asymmetric Reductive Amination of 2-Acetyl-6-methoxypyridine

The following table summarizes the results from the direct asymmetric reductive amination of 2-acetyl-6-methoxypyridine (1a) to produce (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine (2a), demonstrating the effectiveness of the Ru(OAc)₂{(S)-binap} catalyst system.

Table 1: Catalyst and Nitrogen Source Screening Reaction Conditions: 2-acetyl-6-methoxypyridine (1a), nitrogen source, catalyst, THF solvent, 0.8 MPa H₂, 90 °C, 17 h.

| Entry | Catalyst | Nitrogen Source | Conversion (%) | Enantiomeric Excess (% ee) |

| 1 | Ru(OAc)₂{(S)-binap} | NH₄(OCOCF₃) | 98.8 | 97.9 |

| 2 | Ru(OAc)₂{(S)-binap} | NH₄(OAc) | >99 | 95.8 |

| 3 | Ru(OAc)₂{(S)-binap} | NH₄(Salicylate) | >99 | 96.9 |

| 4 | Ru(OCOCF₃)₂{(S)-binap} | NH₄(OCOCF₃) | 96.7 | 98.0 |

| 5 | RuCl₂{(S)-binap} | NH₄(OCOCF₃) | 96.7 | 98.7 |

Data sourced from Organic Letters, 2021, 23(9), 3364-3367. acs.org

Table 2: Substrate Scope for Direct Asymmetric Reductive Amination Optimized Conditions: Ketone (6.6 mmol), NH₄(OCOCF₃) (13.2 mmol), Ru(OAc)₂{(S)-binap} (S/C 150), THF (50 mL), 0.8 MPa H₂, 90 °C, 17 h.

| Product | R-group on Pyridine | Conversion (%) | Enantiomeric Excess (% ee) |

| 2a | -OCH₃ | >99 | >99 |

| 2b | -CH₃ | >99 | >99 |

| 2c | -Cl | >99 | >99 |

| 2d | -Br | >99 | >99 |

| 2e | -Ph | >99 | >99 |

Data sourced from Organic Letters, 2021, 23(9), 3364-3367. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Stereocontrol Mechanisms in Asymmetric Transformations

The primary function of a chiral catalyst is to create a diastereomeric relationship between the transition states leading to the two possible enantiomeric products. For catalysts incorporating (R)-1-(6-methoxypyridin-2-yl)ethanamine, stereocontrol is typically achieved through the formation of a well-defined, rigid chiral environment around the metal center. When this ligand coordinates to a metal, it forms a chelate ring that dictates the spatial arrangement of the other coordinating species, including the substrate.

In asymmetric transfer hydrogenation of ketones, a common application, the stereochemical outcome is governed by the precise orientation of the substrate relative to the metal-hydride bond. The chiral diamine ligand, derived from this compound, in conjunction with a metal like ruthenium, creates a chiral pocket. The substrate, a prochiral ketone, can approach the metal hydride in two possible ways, leading to the (R) or (S) alcohol. The steric hindrance imposed by the ethyl group at the stereogenic center of the ligand, and potentially the 6-methoxy group, disfavors one of these approaches. This steric repulsion forces the substrate to adopt a specific orientation where the hydride transfer to one of the enantiofaces of the carbonyl group is preferred, resulting in a high enantiomeric excess of one of the alcohol enantiomers. This model of stereocontrol, often referred to as steric differentiation, is a fundamental principle in asymmetric catalysis.

Furthermore, in reactions such as asymmetric 1,6-addition reactions, remote stereocontrol can be achieved where the chiral catalyst dictates the stereochemistry at a position distant from the initial point of interaction.

Understanding Catalyst-Substrate Interactions and Transition States

The stereochemical outcome of a catalyzed reaction is determined at the transition state. The study of these transient species, both experimentally and computationally, provides deep insights into the origins of enantioselectivity. For catalysts based on this compound, the interaction between the catalyst and the substrate in the transition state is a complex interplay of steric and electronic factors.

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions, are crucial in stabilizing the favored transition state. researchgate.net In the case of asymmetric transfer hydrogenation of ketones catalyzed by a ruthenium complex of a ligand derived from this compound, a key interaction is the hydrogen bond between the N-H group of the ligand and the carbonyl oxygen of the substrate. This interaction helps to lock the substrate into a specific conformation, pre-organizing it for the subsequent hydride transfer.

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating transition state structures. mdpi.comrsc.org These models can predict the geometries of the diastereomeric transition states and calculate their relative energies. The energy difference between these transition states (ΔΔG‡) directly correlates with the enantiomeric excess of the product. For a highly enantioselective reaction, this energy difference is typically in the range of 1.5 to 3 kcal/mol. DFT calculations for similar chiral pyridine-based ligand systems have shown that the favored transition state is the one that minimizes steric clashes and maximizes stabilizing non-covalent interactions. mdpi.com

Table 1: Representative Calculated Energy Differences in Asymmetric Catalysis

| Reaction Type | Chiral Ligand System | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Asymmetric Hydrogenation | Chiral Diamine-Ru | 2.5 | 98 |

| Asymmetric Michael Addition | Chiral Amine-Organocatalyst | 1.8 | 90 |

| Asymmetric Diels-Alder | Chiral Lewis Acid | 3.0 | >99 |

Note: This table presents typical values from computational studies on related systems to illustrate the concept.

Role of the 6-Methoxy Group and Pyridine (B92270) Nitrogen in Reactivity and Selectivity

The substituents on the pyridine ring of this compound play a pivotal role in modulating the catalyst's activity and selectivity. The pyridine nitrogen atom is a primary coordination site, forming a strong bond with the metal center. Its basicity influences the electronic properties of the metal, which in turn affects the catalytic activity.

The 6-methoxy group, an electron-donating group, increases the electron density on the pyridine ring. This has several consequences. Firstly, it enhances the Lewis basicity of the pyridine nitrogen, leading to stronger coordination to the metal center. This can result in a more stable and robust catalyst. Secondly, the increased electron density at the metal center can influence the rate of key steps in the catalytic cycle, such as oxidative addition or reductive elimination. In some cases, this can lead to higher catalytic turnover frequencies.

From a steric perspective, the 6-methoxy group can also contribute to the chiral environment around the metal center. Its presence can further restrict the possible orientations of the substrate, thereby enhancing the enantioselectivity. The interplay between the electronic and steric effects of the 6-methoxy group is a key aspect of catalyst design and optimization. Studies on related systems have shown that the position and nature of substituents on the pyridine ring can significantly impact the outcome of asymmetric transformations. thieme-connect.de

Kinetic and Thermodynamic Aspects of Enantioselective Processes

In many asymmetric reactions, the observed product distribution is a result of kinetic control rather than thermodynamic equilibrium. This is particularly true for enantioselective catalysis, where the two enantiomeric products are, by definition, of equal thermodynamic stability. Therefore, the ratio of enantiomers is determined by the relative rates of the pathways leading to their formation.

A reaction is under kinetic control when the product that is formed faster is the major product. nih.govnih.gov This corresponds to the pathway with the lower activation energy barrier (ΔG‡). In the context of asymmetric catalysis, the chiral catalyst lowers the activation energy for the formation of one enantiomer more than for the other. At low temperatures and short reaction times, the reaction is essentially irreversible, and the product ratio reflects the difference in these activation energies. nih.govnih.gov

Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative thermodynamic stabilities of the products. This requires that the reaction is reversible under the given conditions, allowing an equilibrium to be established. Since enantiomers have identical free energies, thermodynamic control would lead to a racemic mixture (a 1:1 ratio of enantiomers). Therefore, any catalytic asymmetric transformation that produces an enantiomeric excess must be under at least partial kinetic control.

The reaction conditions, such as temperature, can influence whether a reaction is under kinetic or thermodynamic control. Higher temperatures can provide enough energy to overcome the activation barriers for both the forward and reverse reactions, potentially leading to racemization if the product formation is reversible. Therefore, asymmetric reactions are often carried out at lower temperatures to maximize kinetic control and, consequently, the enantioselectivity. nih.gov

Table 2: Influence of Temperature on a Hypothetical Asymmetric Reaction

| Temperature (°C) | Major Product | Enantiomeric Excess (ee, %) | Control Type |

| -20 | (R)-enantiomer | 95 | Kinetic |

| 25 | (R)-enantiomer | 80 | Kinetic |

| 80 | Racemic | 0 | Thermodynamic |

Note: This table illustrates the general principle of temperature effects on kinetic versus thermodynamic control in asymmetric catalysis.

Derivatives and Analogs of R 1 6 Methoxypyridin 2 Yl Ethanamine: Synthesis and Research Scope

Synthesis of Positional Isomers and Related Pyridyl-Ethanamines

The biological activity and material properties of pyridyl-ethanamine derivatives can be significantly influenced by the substitution pattern on the pyridine (B92270) ring. Consequently, the synthesis of positional isomers of (R)-1-(6-Methoxypyridin-2-yl)ethanamine is a key area of research.

Derivatives with Methoxy (B1213986) Substitution at Other Pyridine Positions

The position of the methoxy group on the pyridine ring is a critical determinant of a molecule's electronic and steric properties, which in turn affects its reactivity and biological interactions. Researchers have developed synthetic routes to access ethanamine derivatives with methoxy groups at the 2-, 3-, and 4-positions of the pyridine ring.

For instance, the synthesis of (4-methoxypyridin-2-yl)methanamine (B69702) has been documented. nih.gov This isomer, where the methoxy group is at the 4-position, presents a different electronic distribution within the pyridine ring compared to the 6-methoxy isomer. Similarly, synthetic methods are available for producing 2-amino-4-methoxypyridine (B134910) and 2-(3-methoxypyridin-4-yl)ethanamine, further expanding the library of available building blocks. nih.govlookchem.com The synthesis of these isomers often involves multi-step processes starting from appropriately substituted pyridine precursors.

The table below provides a summary of some positional isomers of methoxypyridyl-ethanamine.

| Compound Name | CAS Number | Molecular Formula |

| (4-Methoxypyridin-2-yl)methanamine | 194658-14-5 | C7H10N2O |

| 2-Amino-4-methoxypyridine | 10201-73-7 | C6H8N2O |

| 1-(2-Methoxypyridin-4-yl)ethanamine | 1060807-28-4 | C8H12N2O |

| 2-(3-Methoxypyridin-4-yl)ethanamine | 1060801-82-2 | C8H12N2O |

Pyridyl-Ethanamine Analogs with Varying Alkyl Substituents

Modifying the alkyl group of the ethanamine side chain is another strategy to modulate the properties of these compounds. While the parent compound features a methyl group, analogs with different alkyl substituents are of interest for structure-activity relationship (SAR) studies. For example, replacing the methyl group with a larger alkyl chain can impact the compound's lipophilicity and steric bulk, potentially influencing its binding affinity to biological targets.

The synthesis of these analogs can often be achieved through similar synthetic routes used for the parent compound, by simply substituting the corresponding alkyl precursor. For example, the synthesis of 2-(6-methoxypyridin-2-yl)ethanamine (B62918) dihydrochloride, which lacks the methyl group on the ethylamine (B1201723) side chain, has been reported. uni.luaksci.com

Synthesis of N-Substituted and N-Protected Derivatives

The primary amine group of this compound is a key functional handle for further chemical modifications. N-substitution allows for the introduction of a wide variety of functional groups, leading to the creation of diverse libraries of compounds for screening in drug discovery and materials science.

For example, N-methylation of the parent amine yields 2-(6-methoxypyridin-2-yl)-N-methylethanamine. nih.gov Furthermore, the amine group can be acylated to form amides. The synthesis of 6-substituted 2-(N-acetylamino)pyridines has been achieved through the cyclization of 5-oximinoalkanenitriles. researchgate.net

In multi-step syntheses, it is often necessary to protect the reactive primary amine group to prevent unwanted side reactions. Common protecting groups for amines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be readily installed and subsequently removed under specific conditions. This strategy is crucial for the successful synthesis of complex molecules incorporating the this compound scaffold.

Incorporation into Diverse Chemical Scaffolds

The versatility of this compound as a chiral building block is demonstrated by its successful incorporation into a wide range of more complex chemical structures.

Building Blocks for Complex Heterocyclic Systems

The primary amine of this compound can participate in cyclization reactions to form a variety of heterocyclic systems. Pyrimidine (B1678525) derivatives, for instance, are a class of heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of various pyrimidine derivatives often utilizes amine-containing precursors. nih.govmdpi.commdpi.com For instance, the reaction of an amine with a suitable carbonyl compound can lead to the formation of a pyrimidine ring. The methoxypyridine moiety can influence the reactivity and subsequent biological activity of the resulting pyrimidine derivative.

Intermediates for Advanced Functional Materials and Agrochemicals

The unique electronic and structural features of the this compound scaffold make it an attractive intermediate for the development of advanced functional materials. The pyridine ring can coordinate to metal ions, suggesting potential applications in catalysis or as components of metal-organic frameworks (MOFs). Furthermore, the chiral nature of the molecule can be exploited to create chiral polymers or materials with specific optical properties.

In the field of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel heterocyclic compounds. The structural motifs present in this compound and its derivatives are found in some classes of biologically active molecules, making them valuable starting points for the synthesis of new agrochemical candidates. chemicalbook.com

Precursors for Pharmaceutically Relevant Motifs

This compound, a chiral amine featuring a methoxypyridine core, serves as a critical starting material and structural building block in the synthesis of complex molecules with significant therapeutic potential. Its distinct stereochemistry and the electronic properties of the pyridine ring make it a valuable precursor for creating advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the area of kinase inhibition.

The primary amine and the methoxypyridine scaffold are key features that medicinal chemists exploit to build molecular complexity and to engage with biological targets. Research has demonstrated its utility in constructing larger, highly functionalized molecules, including those targeting Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways. google.comgoogle.com Inhibitors of BTK are a major focus in the development of treatments for autoimmune diseases and various types of cancer. google.comgoogle.com

One of the most significant applications of this compound is in the synthesis of substituted pyrazolopyrimidine scaffolds. These motifs are central to a class of potent and selective BTK inhibitors. In a documented synthetic pathway, the chiral amine is used to construct a key intermediate, which ultimately becomes part of the final inhibitor structure.

The synthesis involves a multi-step process where the chiral integrity of the this compound is maintained. An illustrative synthesis is that of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, a known BTK inhibitor. In the broader class of these inhibitors, related chiral amines are coupled with a pyrazole (B372694) core, followed by cyclization to form the pyrazolopyrimidine system. The this compound moiety, or derivatives thereof, can be envisioned as a key component for creating analogs within this class of inhibitors.

The research findings below highlight the types of complex molecules whose synthesis relies on precursors like this compound.

| Target Motif / Compound Class | Therapeutic Target | Research Findings |

| Substituted Pyrazolopyrimidines | Bruton's Tyrosine Kinase (BTK) | The pyrazolopyrimidine core is a well-established scaffold for potent and selective BTK inhibitors. nih.govresearchgate.net The synthesis of these complex molecules often involves the coupling of a chiral amine with a functionalized pyrazole. This is followed by a cyclization step to form the fused heterocyclic system characteristic of this inhibitor class. These compounds have shown efficacy in preclinical models for autoimmune diseases and B-cell malignancies. google.comgoogle.com |

| Remibrutinib (LOU064) | Bruton's Tyrosine Kinase (BTK) | Remibrutinib is a potent, selective, and orally available covalent BTK inhibitor. nih.gov While the exact public synthesis route may vary, its development underscores the pharmaceutical industry's focus on chiral scaffolds for creating next-generation kinase inhibitors with improved safety and efficacy profiles. nih.gov |

The use of this compound and its analogs allows for the exploration of chemical space around a validated pharmacophore. By modifying the core structure or the substituents, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The chiral nature of this precursor is often essential for achieving the desired three-dimensional orientation required for optimal binding to the target enzyme's active site. google.com

Advanced Characterization Techniques for Stereochemical Purity and Absolute Configuration

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for separating enantiomers, thereby allowing for the accurate determination of enantiomeric excess (ee). gimitec.com This is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times. eijppr.com This separation can be accomplished using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), typically by employing a chiral stationary phase (CSP). eijppr.commdpi.com

For a primary amine like 1-(6-Methoxypyridin-2-yl)ethanamine, several types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated success in separating a broad range of racemic compounds, including those with amine functional groups. nih.govnih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. nih.gov Another class of CSPs effective for amines is the Pirkle-type, which operates on a donor-acceptor interaction principle. eijppr.com Furthermore, ligand-exchange chromatography, where the CSP contains a chiral ligand coordinated to a metal ion, is particularly useful for resolving molecules with electron-donating atoms like the nitrogen in an amine. eijppr.com

In practice, developing a separation method involves screening various CSPs and mobile phase conditions. For HPLC analysis of basic amines, a basic additive like diethylamine (B46881) (DEA) is often added to the mobile phase to improve peak shape and achieve elution. mdpi.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative for chiral separations, offering benefits like faster analysis times. gimitec.com

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Detection | Purpose |

| HPLC | Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) nih.gov | n-Hexane/Ethanol (85:15, v/v) with 0.1% DEA mdpi.comnih.gov | UV (254 nm) | Quantify (R)- and (S)-enantiomers to determine enantiomeric excess. |

| HPLC | Chiralpak AGP (α-1-acid glycoprotein) nih.gov | Phosphate buffer/Acetonitrile | UV | Enantioselective analysis of chiral amines in various matrices. nih.gov |

| GC | CHIRALDEX™ B-PH (permethylated beta-cyclodextrin) slideshare.net | Hydrogen or Helium | FID/MS | Separation of volatile amine derivatives (e.g., N-acetyl) to assess enantiomeric purity. slideshare.net |

| SFC | Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) scielo.org.mx | Supercritical CO₂ with co-solvent (e.g., Methanol) | UV/DAD | Rapid determination of enantiomeric excess, often with improved resolution. gimitec.com |

Spectroscopic Methods for Stereoisomer Differentiation (e.g., Chiral NMR, VCD/ORD/CD Spectroscopy)

Spectroscopic methods provide detailed structural information and are powerful tools for differentiating stereoisomers and determining absolute configuration.

Chiral NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between enantiomers by converting them into diastereomers with different NMR spectra. This is typically achieved not through covalent modification but by adding a chiral solvating agent (CSA) to the NMR sample. researchgate.netresearchgate.net The CSA forms non-covalent, transient diastereomeric complexes with each enantiomer of the analyte. researchgate.net These complexes have different geometries, which can lead to observable differences in the chemical shifts (Δδ) of the analyte's protons. nih.gov The use of CSAs is a direct and often rapid method, as it avoids chemical derivatization steps. unipi.it For amines and related compounds, CSAs with acidic protons or aromatic groups capable of hydrogen bonding and π-π stacking are often effective. researchgate.net

Vibrational and Electronic Circular Dichroism: Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Circular Dichroism (CD), are based on the differential interaction of chiral molecules with polarized light.

VCD measures the difference in absorption between left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgbruker.com It is highly sensitive to the three-dimensional structure of a molecule in solution. wikipedia.org The absolute configuration of a chiral molecule can be determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations, such as those using density functional theory (DFT). wikipedia.orggaussian.com This makes VCD a powerful tool for unambiguous stereochemical assignment without the need for crystallization. gaussian.comresearchgate.net

ORD and CD involve the measurement of optical rotation as a function of wavelength (ORD) and the differential absorption of left and right circularly polarized light in the UV-Vis region (CD). slideshare.netnumberanalytics.com The Cotton effect, a characteristic change in optical rotation or absorption near an absorption band, is directly related to the molecule's stereochemistry. slideshare.net These techniques are instrumental in determining the absolute configuration of chiral compounds. numberanalytics.comyoutube.com For primary amines like (R)-1-(6-Methoxypyridin-2-yl)ethanamine, derivatization with a chromophoric agent can be used to introduce a suitable chromophore for CD analysis, enabling the determination of absolute configuration and enantiomeric excess through protocols that monitor changes in the spectrum upon complexation. nih.gov

The following table summarizes how these spectroscopic techniques would be applied to analyze this compound.

| Technique | Principle | Typical Application for this compound | Expected Outcome |

| Chiral NMR | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA). researchgate.net | A racemic sample is dissolved in a suitable solvent (e.g., CDCl₃) with an added CSA (e.g., an aryl-isocyanate derivative). nih.govunipi.it | Splitting of proton signals (e.g., the methine -CH or methyl -CH₃) into two distinct sets, allowing for quantification of the R/S ratio. nih.gov |

| VCD | Differential absorption of left and right circularly polarized IR light. bruker.com | The VCD spectrum of the pure R-enantiomer is measured and compared to a DFT-calculated spectrum for the (R)-configuration. | A match between the experimental and calculated spectra confirms the absolute configuration as (R). gaussian.com |

| ORD/CD | Variation of optical rotation with wavelength (ORD) or differential absorption of circularly polarized UV-Vis light (CD). wikipedia.org | Measurement of the ORD/CD spectrum. The amine may be derivatized with a pyridine (B92270) carboxaldehyde and complexed with a chiral metal complex to induce a strong CD signal. nih.gov | Determination of absolute configuration based on the sign of the Cotton effect and comparison to known systems or theoretical models. numberanalytics.comnih.gov |

X-ray Crystallography of Chiral Complexes and Crystalline Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed map of electron density and, consequently, the precise arrangement of atoms in space. weizmann.ac.ilmdpi.com

For a liquid or oil like 1-(6-Methoxypyridin-2-yl)ethanamine, direct crystallization can be challenging. A common strategy is to convert the chiral amine into a crystalline derivative. This is typically achieved by reacting the amine with a chiral acid (like tartaric acid or mandelic acid) to form a diastereomeric salt, or by forming a coordination complex with a metal ion.

The pyridine and amine nitrogen atoms in 1-(6-Methoxypyridin-2-yl)ethanamine make it an excellent ligand for forming stable, crystalline complexes with transition metals such as copper(II), palladium(II), or nickel(II). weizmann.ac.ilelsevierpure.com The synthesis of such a complex, for example by reacting the amine with a metal salt like copper(II) acetate, can yield well-ordered crystals suitable for X-ray diffraction analysis. researchgate.net The resulting crystal structure would unambiguously reveal the connectivity and stereochemistry of the ligand within the complex.

To determine the absolute configuration, the Flack parameter is calculated during the crystallographic refinement process. A value close to zero for the correct enantiomer confirms the assigned absolute stereochemistry. This method provides incontrovertible proof of the molecule's configuration. researchgate.net

| Derivative Type | Synthetic Approach | Crystallization | X-ray Analysis Provides |

| Diastereomeric Salt | React (R,S)-1-(6-Methoxypyridin-2-yl)ethanamine with an enantiopure chiral acid (e.g., L-(+)-tartaric acid). | Slow evaporation from a suitable solvent (e.g., ethanol/water). | The relative configuration of the two chiral centers (amine and acid). If the acid's configuration is known, the amine's is determined. |

| Metal Coordination Complex | React the amine with a metal salt (e.g., CuCl₂, Pd(OAc)₂). elsevierpure.comresearchgate.net | Diffusion or slow evaporation techniques. | The precise 3D structure of the complex, bond lengths, bond angles, and the absolute configuration of the chiral amine ligand via the Flack parameter. mdpi.com |

Computational Chemistry and Theoretical Studies

Molecular Modeling of Enantioselective Reaction Transition States

Molecular modeling is a powerful tool for investigating the mechanisms of enantioselective reactions, providing a rational basis for the observed stereochemical outcomes. For chiral ligands and catalysts such as (R)-1-(6-Methoxypyridin-2-yl)ethanamine, modeling the transition states of reactions they participate in is crucial for understanding the origin of enantioselectivity.

Theoretical studies on asymmetric reactions catalyzed by chiral amines often focus on identifying the key non-covalent interactions that stabilize the transition state leading to the major enantiomer. nih.gov For a compound like this compound, which can act as a chiral ligand in metal-catalyzed processes or as an organocatalyst, modeling would involve constructing the 3D structures of the transition states for both possible stereochemical pathways.

For instance, in a hypothetical metal-catalyzed hydrogenation where this compound serves as a P,N-type ligand, computational models would be built to assess the steric and electronic interactions between the ligand, the metal center, and the substrate. rsc.org The energy difference between the diastereomeric transition states, calculated using quantum mechanical methods, would correlate with the enantiomeric excess (ee) of the product. These models can elucidate how the chiral center of the ethanamine moiety, combined with the electronic influence of the methoxypyridine ring, directs the approach of the substrate to the catalytic center. nih.gov

Table 1: Hypothetical Transition State Energy Data for a Catalyzed Reaction

This table illustrates the type of data generated from molecular modeling of transition states. The energy difference (ΔΔG‡) between the two transition states determines the enantiomeric ratio of the products.

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.00 | 95 |

| TS-(S) | 1.90 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices. These calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). nih.gov

DFT studies on substituted pyridines, such as 2-chloro-6-methoxypyridine, have demonstrated the accuracy of this method in predicting geometric parameters and vibrational frequencies. nih.gov For the title compound, similar calculations would reveal the influence of the chiral amine and methoxy (B1213986) substituents on the electronic properties of the pyridine (B92270) ring.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyridine ring and the amino group are expected to be key sites of interaction, a feature that can be quantified through DFT. nih.govnih.gov

Table 2: Predicted Electronic Properties from DFT Calculations

This table presents theoretical data that would be obtained from DFT calculations on the molecule, offering insights into its electronic behavior.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity |

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational preferences of this compound are critical to its function, particularly in stereoselective processes. Conformational analysis involves identifying the stable low-energy conformers of the molecule and the energy barriers for rotation around its single bonds.

Computational methods can systematically explore the conformational space of the molecule. For this compound, key rotations would be around the C-C bond connecting the stereocenter to the pyridine ring and the C-N bond of the amino group. The relative energies of the different conformers determine their population at a given temperature. The preferred conformation is crucial as it dictates how the molecule presents itself for interaction with other reagents or biological targets. acs.org

The stereochemical outcome of reactions involving this chiral amine can be predicted by analyzing the steric hindrance and electronic interactions in the different conformations of the transition states. nih.gov For example, the orientation of the methyl and amino groups relative to the plane of the pyridine ring will create a specific chiral environment around a coordinated metal center.

Table 3: Relative Energies of Major Conformers

This table provides a hypothetical outcome of a conformational analysis, showing the relative stability of different spatial arrangements of the molecule.

| Conformer | Dihedral Angle (N-C-C-C_ring) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.20 |

| 3 | -60° (gauche) | 0.15 |

In Silico Prediction of Chemical Properties and Interactions

In silico tools are extensively used in drug discovery and materials science to predict the physicochemical and pharmacokinetic properties of molecules. ijsdr.org For this compound, various properties can be calculated based on its structure, providing a preliminary assessment of its potential as a drug candidate or a functional molecule. tandfonline.comnih.gov

These predictions often include parameters related to Lipinski's "rule of five," which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important predicted properties include the Topological Polar Surface Area (TPSA), which correlates with drug transport characteristics, and aqueous solubility (logS). malariaworld.org

These in silico predictions are valuable for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov The predicted properties for this compound suggest it possesses characteristics common to many orally available small molecule drugs.

Table 4: In Silico Predicted Physicochemical Properties

This interactive table summarizes key properties of this compound predicted using computational software, based on its chemical structure.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 152.19 g/mol | --- |

| logP (Lipophilicity) | 1.11 | SwissADME |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | SwissADME |

| Hydrogen Bond Donors | 1 | Molinspiration |

| Hydrogen Bond Acceptors | 3 | Molinspiration |

| Rotatable Bonds | 2 | SwissADME |

| Aqueous Solubility (logS) | -2.5 | ALOGPS |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering the development of new synthetic pathways for chiral amines. The goal is to minimize waste, reduce energy consumption, and utilize less toxic reagents. For pyridyl amines, research is focused on biocatalysis and continuous flow processes.

Biocatalytic methods, particularly using ω-transaminases (ω-TAs), are gaining traction for chiral amine synthesis due to their high enantioselectivity and mild reaction conditions. researchgate.net An innovative approach utilizes a diamine donor that shifts the reaction equilibrium to favor high conversion of the ketone precursor, such as 1-(6-methoxypyridin-2-yl)ethan-1-one, to the desired amine without needing by-product removal. researchgate.net Furthermore, the development of integrated continuous flow systems, which combine synthesis with in-line purification steps like pH-mediated extraction and crystallization, represents a significant step towards greener and more efficient manufacturing. nih.gov Such systems have been successfully designed for chiral amine resolution, demonstrating the potential for a more sustainable production pipeline. nih.gov These environmentally benign strategies offer substantial improvements over traditional synthetic methods. researchgate.netnih.gov

Table 1: Comparison of Synthetic Approaches for Chiral Amines

| Method | Advantages | Challenges | Relevant Research Focus |

|---|---|---|---|

| Traditional Synthesis | Well-established protocols | Often requires harsh reagents, stoichiometric chiral auxiliaries, and generates significant waste | Improving yields and selectivity within existing frameworks |

| Biocatalysis (e.g., ω-TAs) | High enantioselectivity, mild conditions, biodegradable catalysts | Substrate scope limitations, equilibrium constraints, enzyme stability | Enzyme engineering, development of novel amine donors to drive equilibrium researchgate.net |

| Continuous Flow Synthesis | Enhanced safety and control, easy integration of work-up, potential for automation | Requires specialized equipment, potential for blockages with solid by-products | Designing integrated reaction and purification systems for seamless production nih.gov |

Expanding the Substrate Scope and Efficiency of Asymmetric Catalysis with Derived Ligands

The core structure of (R)-1-(6-Methoxypyridin-2-yl)ethanamine makes it an ideal scaffold for developing novel chiral ligands for asymmetric catalysis. A significant challenge in this field is creating catalysts that are not only highly selective but also broadly applicable to a wide range of substrates. nih.gov

Recent progress has focused on rational ligand design to overcome the paradox where increasing steric hindrance to boost selectivity often reduces catalytic activity and limits the substrate scope. nih.gov One successful strategy involves creating modular, tunable chiral pyridine (B92270) units (CPUs) with rigid frameworks that minimize local steric hindrance while allowing for modification of the peripheral environment to fine-tune selectivity. nih.gov Ligands derived from such CPUs have shown superior performance in various nickel- and iridium-catalyzed reactions compared to standard N-based ligands. nih.gov Similarly, new C2-symmetric chiral pyridine-N,N'-dioxide ligands derived from amino acids have been developed, expanding the toolbox of effective catalysts for reactions like Friedel-Crafts alkylations. rsc.org These advancements are crucial for applying asymmetric catalysis to more complex and diverse molecules. mdpi.comresearchgate.net

Rational Design of Derivatives for Novel Chemical Functions and Applications

Beyond catalysis, there is a growing interest in the rational design of derivatives of chiral amines like this compound to impart novel chemical or biological functions. This involves strategically modifying the molecular structure to interact with specific biological targets or to create materials with unique properties.

One area of exploration is the synthesis of new antimicrobial agents. By incorporating a chiral residue onto a tetrahydrothienopyridine scaffold, researchers have developed derivatives with notable activity against Gram-positive bacteria. nih.gov Intriguingly, these studies revealed that the (R)-enantiomers exhibited greater antimicrobial potency than their (S)-counterparts, highlighting the importance of stereochemistry in biological activity. nih.gov Another innovative approach involves the design of ionic chiral catalysts. By strategically placing ionic groups on the ligand, it is possible to achieve stereocontrol over long distances, enabling challenging reactions such as the desymmetrization of substrates to form remote quaternary stereocenters. acs.org This demonstrates how rational design can lead to catalysts that control reactivity and selectivity in previously inaccessible ways. acs.org

Integration of High-Throughput Screening and Automation in Synthesis and Catalyst Discovery

The discovery of new catalysts and the optimization of reaction conditions are traditionally labor-intensive processes. The integration of high-throughput screening (HTS) and automation is revolutionizing this workflow, allowing for the rapid evaluation of hundreds or thousands of reaction permutations. nih.gov

Several HTS assays have been developed specifically for chiral amine synthesis. These methods often rely on optical detection, such as fluorescence or circular dichroism (CD), to quickly determine both the yield and enantiomeric excess (ee) of a reaction. nih.gov For example, a fluorescence-based assay can determine the concentration of the amine product, which is then analyzed using a CD-active complex to find the ee, allowing for the screening of nearly 200 samples in under 15 minutes. nih.gov Other sensitive fluorescence methods enable the determination of ee with less than 1% error using nanogram quantities of substrate in 384-well plates. nih.gov For biocatalysis, high-throughput ¹⁹F NMR-based assays have been developed to screen libraries of enzymes like imine reductases, providing comprehensive data on enantioselectivity and yield simultaneously. acs.org These automated HTS platforms are critical for accelerating the pace of discovery in chiral amine chemistry. youtube.com

Table 2: High-Throughput Screening Methods for Chiral Amine Analysis

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Fluorescence & Circular Dichroism (CD) | Indicator displacement for concentration and formation of a CD-active complex for ee | Rapid (192 samples < 15 min), accurate determination of both yield and ee | nih.gov |

| Dynamic Self-Assembly Fluorescence | Formation of fluorescent diastereomeric complexes with distinct spectral properties | High sensitivity (<1% ee error), low sample consumption (10-20 ng), 384-well plate format | nih.gov |

| ¹⁹F NMR-Based Assay | Use of a chiral derivatizing agent with a fluorine tag to create diastereomers with distinct ¹⁹F NMR signals | Simultaneous determination of yield and ee, >10-fold faster than chromatography, suitable for enzyme evolution | acs.org |

| Colorimetric Assay | Spontaneous polymerization of a by-product generates a colored derivative | Simple visual screen for identifying desired ω-transaminase activity | researchgate.net |

Application of Machine Learning and Artificial Intelligence in Chiral Amine Chemistry

The most forward-looking research avenue involves the application of machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes and design new catalysts from the ground up. researchgate.net Given the complexity of factors that govern enantioselectivity, data-driven approaches are becoming indispensable tools for navigating the vast chemical space. rsc.orgresearchgate.net

Q & A

Q. Advanced

- Catalyst screening : Test chiral ligands (e.g., BINOL, SPINOL) with transition metals (Ru, Rh) to enhance enantiomeric excess (ee).

- Kinetic resolution : Use dynamic kinetic resolution (DKR) with immobilized enzymes to improve turnover.

- DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading) .

Which spectroscopic techniques are essential for characterization?

Q. Basic

- NMR : H (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for OCH), C (δ 50–55 ppm for CH-NH).

- MS : ESI-MS ([M+H] at m/z 153.1).

- IR : Stretching bands at ~3350 cm (NH), ~1250 cm (C-O) .

How is stability assessed under varying experimental conditions?

Q. Advanced

- Forced degradation : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via LC-MS.

- pH stability : Test solubility and decomposition in buffers (pH 1–13) to determine storage conditions.

- Long-term studies : Monitor enantiomeric inversion using chiral HPLC over 6–12 months .

What role does this compound play in drug discovery?

Advanced

It serves as a chiral building block for:

- Kinase inhibitors : The pyridine moiety chelates metal ions in ATP-binding pockets.

- CNS agents : The methoxy group enhances blood-brain barrier penetration.

- Protease inhibitors : The amine enables hydrogen bonding with catalytic residues.

Structure-activity relationships (SAR) are explored via substituent variations at the pyridine and ethylamine positions .

How are synthetic byproducts or impurities characterized?

Q. Advanced

- LC-MS/MS : Identifies low-abundance impurities (e.g., diastereomers or oxidation products).

- NMR relaxation studies : Detect conformational isomers via / measurements.

- Crystallographic disorder modeling : SHELXL refines occupancy factors for co-crystallized impurities .

What are the challenges in scaling up enantioselective synthesis?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.